molecular formula C12H11NO B3270937 2-Methoxy-3-phenylpyridine CAS No. 53698-45-6

2-Methoxy-3-phenylpyridine

Cat. No. B3270937
CAS RN: 53698-45-6
M. Wt: 185.22 g/mol
InChI Key: NXQVPFXJWOSNOU-UHFFFAOYSA-N
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Description

2-Methoxy-3-phenylpyridine is a chemical compound with the molecular formula C12H11N . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound is used in various chemical reactions and has potential applications in different industries .


Synthesis Analysis

The synthesis of 2-Methoxy-3-phenylpyridine and similar compounds often involves the use of Grignard reagents . In one method, Grignard reagents are added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-phenylpyridine consists of a pyridine ring attached to a phenyl group and a methoxy group . The InChI code for this compound is 1S/C12H11N/c1-10-6-5-9-13-12 (10)11-7-3-2-4-8-11/h2-9H,1H3 .


Chemical Reactions Analysis

2-Methoxy-3-phenylpyridine can undergo various chemical reactions. For instance, it can be involved in a series of simple 2-methylpyridines synthesized using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines .

Scientific Research Applications

Corrosion Inhibition

2-Methoxy-3-phenylpyridine derivatives have been studied for their potential as corrosion inhibitors. For example, Ansari, Quraishi, and Singh (2015) explored the corrosion inhibition effect of pyridine derivatives on mild steel in hydrochloric acid. Their study utilized techniques like gravimetric, electrochemical impedance spectroscopy, and potentiodynamic polarization, alongside quantum chemical studies. They found these derivatives to be mixed-type inhibitors, mainly cathodic, and adhered to Langmuir's adsorption isotherm, demonstrating a protective film on the mild steel surface (Ansari, Quraishi, & Singh, 2015).

C-H Bond Activation in Catalysis

Lim, Kang, and Kim (1996) studied the regioselective alkylation of 2-phenylpyridines with terminal alkenes, facilitated by a rhodium(I) complex catalyst. This research is significant in the field of catalysis, particularly in understanding C-H bond activation mechanisms. Their study highlighted the influence of structural factors like steric hindrance in the alkylation process (Lim, Kang, & Kim, 1996).

Luminescent Properties in Chemistry

Bevilacqua and Eisenberg (1994) investigated luminescent square-planar Platinum(II) complexes containing ligands like 2-phenylpyridine. Their synthesis, characterization, and the emission properties of these complexes have implications in materials science, particularly in developing new luminescent materials (Bevilacqua & Eisenberg, 1994).

Photoluminescence and Antiproliferative Activity

Li et al. (2019) conducted a study on Zinc(II) Terpyridine complexes, including derivatives with methoxy substituents. They focused on photoluminescent properties and antiproliferative activities against tumor cells. The study also involved DNA interactions, showing significant potential in biomedical applications, particularly in cancer research (Li et al., 2019).

Synthesis and Characterization in Organic Chemistry

Mechanism of Action

The mechanism of action of 2-Methoxy-3-phenylpyridine in chemical reactions often involves heterogeneous catalysis and/or a Ladenberg rearrangement . The proposed methyl source is C1 of the primary alcohol .

Future Directions

Future research on 2-Methoxy-3-phenylpyridine could focus on developing more efficient synthesis methods and exploring its potential applications in various industries . Additionally, more studies are needed to fully understand its physical and chemical properties, safety, and hazards .

properties

IUPAC Name

2-methoxy-3-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-12-11(8-5-9-13-12)10-6-3-2-4-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQVPFXJWOSNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673500
Record name 2-Methoxy-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53698-45-6
Record name 2-Methoxy-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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